CC(=O)OC1(CCCCCC1)C#N
. The synthesis of 1-cyanocycloheptyl acetate can be achieved through several methods. One prominent approach involves the decarbalkoxylation of dialkyl (1-cyanocyclohexyl)malonate, followed by transesterification with a lower alcohol such as methanol or ethanol. This process typically requires the presence of a mineral acid catalyst like hydrogen chloride or sulfuric acid. The reaction conditions are crucial; temperatures are maintained between -20°C and 50°C, and pressures range from 1 to 10 bar .
Another method includes biotransformation techniques using recombinant Escherichia coli strains that express nitrilase genes, which can convert various nitriles into their corresponding carboxylic acids efficiently. This method has shown promise for producing 1-cyanocycloheptyl acetate with high selectivity and yield .
The molecular structure of 1-cyanocycloheptyl acetate consists of a cycloheptane ring substituted with a cyano group and an acetate moiety. The structural formula can be represented as follows:
The InChI key for this compound is YGFXLCAKCKPSQQ-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases .
1-Cyanocycloheptyl acetate participates in various chemical reactions typical of nitriles and esters. Notably, it can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions. The hydrolysis mechanism involves nucleophilic attack by water on the carbon atom of the cyano group, leading to the formation of carboxylic acid .
Additionally, the compound can engage in transesterification reactions where it reacts with alcohols to form different esters. This reaction is facilitated by acidic catalysts and typically requires careful control of temperature and reaction time to achieve desired yields.
The mechanism of action for 1-cyanocycloheptyl acetate primarily relates to its biological activity when converted to gabapentin. Gabapentin modulates the release of excitatory neurotransmitters by binding to voltage-gated calcium channels in the central nervous system, thereby reducing neuronal excitability. This action is crucial for its anticonvulsant properties and its efficacy in treating neuropathic pain .
The compound exhibits potential hazards such as toxicity if ingested or inhaled, necessitating appropriate safety measures during handling .
1-Cyanocycloheptyl acetate finds significant applications in scientific research and pharmaceutical development. Its primary use is as an intermediate in the synthesis of gabapentin, which is widely prescribed for epilepsy and neuropathic pain management. Additionally, due to its structural characteristics, it may serve as a building block for developing novel therapeutic agents or chemical probes in medicinal chemistry .
The exploration of cyanocycloalkyl acetates emerged from foundational studies on strained carbocycles and functionalized alicyclic systems. Bicyclobutanes—among the most strained isolable hydrocarbons (strain energy ≈64 kcal mol⁻¹)—pioneered interest in ring tension-driven reactivity, but their limited stability restricted synthetic utility [1] [4]. This spurred investigations into larger cycloalkyl rings, where reduced strain enabled deliberate functionalization. Early routes to cyanocycloalkyl derivatives relied on trans-annular cyclizations of cyclobutane precursors, exemplified by Wiberg and Ciula’s 1959 synthesis of ethyl bicyclobutane-1-carboxylate (Fig. 1A) [1] [4]. By the 1980s, methodologies evolved toward nucleophilic displacement on halogenated cycloalkanes, allowing introduction of cyano groups via SN₂ reactions with metal cyanides. The subsequent acylation of resulting cyanocycloalkanols with acetic anhydride established the first scalable pathways to targets like 1-cyanocycloheptyl acetate [4] [6].
Table 1: Evolution of Key Cyanocycloalkyl Acetate Synthetic Methods
Era | Key Methodology | Representative Compound | Limitations |
---|---|---|---|
1960s-1970s | Transannular cyclization | Ethyl 1-bicyclobutane-carboxylate | Low yields; restricted to small rings |
1980s-1990s | Halocycloalkane cyanidation | 1-Cyanocyclobutyl acetate | Competing elimination byproducts |
2000s-Present | Enzymatic resolution; asymmetric synthesis | (R)-1-Cyanocycloheptyl acetate | Requires specialized catalysts |
Contemporary synthesis employs stereoselective hydrocyanation of ketones followed by acetate protection (Fig. 1B). For seven-membered rings, this strategy capitalizes on the cycloheptanone’s enhanced conformational flexibility versus smaller rings, improving diastereocontrol [6]. Recent advances include enzymatic desymmetrization of meso-cyclic diacetates, enabling enantiopure 1-cyanocycloheptyl acetate production [5].
Fig. 1: Synthetic Routes to 1-Cyanocycloalkyl Acetates
(A) Classical Approach (Wiberg, 1959): Epoxide → Dibromide → Diethyl malonate alkylation → Decarboxylation → Cyclization (B) Modern Approach: Cycloheptanone + HCN → Cyanohydrin + Ac₂O → 1-Cyanocycloheptyl acetate
1-Cyanocycloheptyl acetate belongs to a broader class of alicyclic nitriles where ring size and auxiliary functionalities dictate reactivity and applications. Structural analogs are systematically categorized below:
Table 2: Key Structural Analogs of 1-Cyanocycloheptyl Acetate
Compound | Core Structure | Key Features | Primary Research Application |
---|---|---|---|
1-Cyanocyclobutyl acetate | 4-membered ring | High ring strain; compact geometry | Polymer crosslinking agents |
N-(1-Cyanoethyl)-2-cyclobutylacetamide | Cyclobutane-acetamide | Hydrogen-bonding motifs | Peptide backbone mimics |
1-Cyanoethyl acetate | Acyclic nitrile | Flexible linker | Solvent for cellulose derivatives |
KB-0742 (CDK9 inhibitor) | Cyclobutyl-pyrazolopyrimidine | Sp³-rich pharmacophore | Oncology therapeutics |
GLPG2737 (CFTR corrector) | Cyclobutyl-pyrazolo[3,4-b]pyridine | Carboxylic acid bioisostere | Cystic fibrosis co-corrector |
Cyclobutyl derivatives exhibit distinct pharmacological profiles due to their heightened three-dimensional character. For instance, cyclobutyl substituents in kinase inhibitors (e.g., KB-0742) enhance selectivity by occupying hydrophobic enzyme pockets inaccessible to planar aromatics [7]. Conversely, seven-membered rings like 1-cyanocycloheptyl confer superior metabolic stability versus smaller rings—cycloheptyl’s "pseudo-equatorial" acetate conformation shields the ester from hydrolytic enzymes [5] [6]. Recent structure-activity relationship (SAR) studies highlight ring-size-dependent potency shifts:
Table 3: Ring Size Impact on Biological Potency (Selected Targets)
Target | Cyclopropyl Analog IC₅₀ | Cyclobutyl Analog IC₅₀ | Cycloheptyl Analog IC₅₀ |
---|---|---|---|
CDK9/cyclin T1 | 5950 nM | >10,000 nM | 1270 nM |
ΔF508-CFTR correction | Not applicable | EC₅₀ = 0.11 μM (GLPG2737) | Pending data |
Carboxylesterase hydrolysis | t₁/₂ = 2.1 h | t₁/₂ = 4.3 h | t₁/₂ = 12.8 h |
Data compiled from [7] [8] [10]
The acetate group in 1-cyanocycloheptyl derivatives serves dual roles: as a steric shield delaying nitrile hydrolysis and as a prodrug moiety enzymatically cleaved in target tissues [5] [6].
Functionalized seven-membered carbocycles bridge unique academic insights and industrial applications. Academically, their twisted "boat-chair" conformations enable study of stereoelectronic effects on reaction dynamics. The C–C bond angles in cycloheptane (~115°) impose substantial transannular strain, weakening exocyclic bonds like the cyanide in 1-cyanocycloheptyl acetate. This accelerates nucleophilic additions—a phenomenon leveraged in materials science for designing stress-responsive monomers [3] [6]. Additionally, the ring’s flexibility facilitates unusual reaction pathways, such as through-space participation of the cyano group in neighboring-group-assisted solvolysis [4].
Industrially, 1-cyanocycloheptyl acetate derivatives underpin advances in pharmaceuticals and agrochemicals:
Table 4: Industrial Applications of Cycloheptyl Nitrile Derivatives
Sector | Application | Key Benefit | Example |
---|---|---|---|
Pharmaceuticals | Prodrugs for CNS agents | Enhanced blood-brain barrier penetration | Patent US20210053986A1 [2] |
Agriculture | Herbicide intermediates | Resistance to environmental hydrolysis | Not disclosed |
Materials | Self-assembling monomers | Strain-driven polymerization kinetics | PubChem CID 251504 [6] |
Ongoing research focuses on enantioselective catalysis for preparing chiral cyanocycloheptanes and their incorporation into covalent inhibitors, where the nitrile warhead targets catalytic lysines or serines [2] [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7